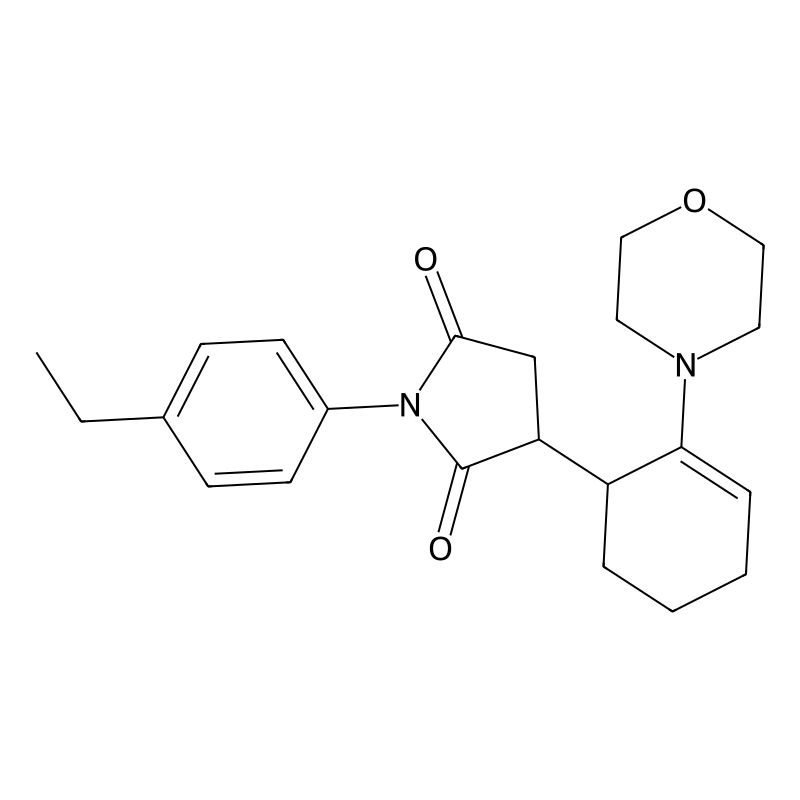

1-(4-Ethylphenyl)-3-(2-morpholinocyclohex-2-en-1-yl)pyrrolidine-2,5-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1-(4-Ethylphenyl)-3-(2-morpholinocyclohex-2-en-1-yl)pyrrolidine-2,5-dione is an organic compound characterized by a complex structure that includes a pyrrolidine ring fused with a morpholine moiety. This compound features several key functional groups, including a pyrrolidine-2,5-dione, which is also known as succinimide, and a double bond within the morpholine ring. The presence of these groups suggests potential reactivity and interactions that could be exploited in various applications.

The chemical reactivity of 1-(4-Ethylphenyl)-3-(2-morpholinocyclohex-2-en-1-yl)pyrrolidine-2,5-dione may involve:

- Nucleophilic Addition: The double bond in the morpholine ring can undergo nucleophilic addition reactions, potentially interacting with various nucleophiles.

- Cyclization Reactions: The structure allows for potential cyclization, leading to the formation of more complex cyclic compounds.

- Electrophilic Substitution: The aromatic ethylphenyl group might participate in electrophilic substitution reactions due to its electron-rich nature.

While specific biological activity data for 1-(4-Ethylphenyl)-3-(2-morpholinocyclohex-2-en-1-yl)pyrrolidine-2,5-dione is limited, compounds with similar structures often exhibit various pharmacological properties. The presence of the morpholine and pyrrolidine rings suggests potential activity related to:

- Antimicrobial Properties: Many morpholine derivatives have shown effectiveness against bacterial and fungal strains.

- CNS Activity: Compounds containing pyrrolidine rings are frequently investigated for their neuroactive properties.

Further biological assays would be necessary to determine the exact activity profile of this compound.

The synthesis of 1-(4-Ethylphenyl)-3-(2-morpholinocyclohex-2-en-1-yl)pyrrolidine-2,5-dione can be approached through various synthetic routes:

- Condensation Reactions: A potential method involves the condensation of an appropriate ethylphenyl derivative with a morpholine-substituted cyclohexene followed by cyclization to form the pyrrolidine ring.

- Functional Group Transformations: Starting from simpler precursors, functional group transformations (e.g., alkylation or acylation) could lead to the desired compound.

- Multi-step Synthesis: This may involve several steps including protection/deprotection strategies to ensure selectivity and yield.

Experimental optimization would be essential for efficient synthesis.

1-(4-Ethylphenyl)-3-(2-morpholinocyclohex-2-en-1-yl)pyrrolidine-2,5-dione may have applications in:

- Pharmaceuticals: Due to its potential biological activities, it could serve as a lead compound for drug development.

- Agricultural Chemicals: If found to possess antimicrobial properties, it could be utilized in agrochemical formulations.

- Material Science: The unique structure may lend itself to applications in polymer chemistry or as a building block for novel materials.

Interaction studies involving 1-(4-Ethylphenyl)-3-(2-morpholinocyclohex-2-en-1-yl)pyrrolidine-2,5-dione could focus on:

- Protein Binding Assays: To assess how this compound interacts with specific biological targets.

- Receptor Binding Studies: Investigating its affinity for various receptors could elucidate its pharmacological profile.

Such studies are crucial for understanding its mechanism of action and potential therapeutic uses.

Several compounds share structural similarities with 1-(4-Ethylphenyl)-3-(2-morpholinocyclohex-2-en-1-yl)pyrrolidine-2,5-dione. These include:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Morpholine Derivatives | Contain morpholine rings | Varying substituents influence reactivity |

| Pyrrolidine Derivatives | Include pyrrolidine rings | Often exhibit diverse biological activities |

| Ethylphenol Compounds | Contain ethyl-substituted phenol groups | Potentially useful in pharmaceuticals |

Uniqueness

The uniqueness of 1-(4-Ethylphenyl)-3-(2-morpholinocyclohex-2-en-1-yl)pyrrolidine-2,5-dione lies in its combination of both the morpholine and pyrrolidine structures along with an ethylene bridge. This specific arrangement may impart distinct chemical properties and biological activities that differentiate it from other similar compounds.